REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH2:8][OH:9])(=[O:3])[CH3:2].O>CN(C)C=O>[C:1]([O:4][CH2:5][CH:6]=[C:7]([CH3:10])[CH:8]=[O:9])(=[O:3])[CH3:2]
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Name
|
4-acetoxy-2-methyl-2-buten-1-ol
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Quantity
|
6.69 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C(CO)C
|
Name
|
cuprous chloride
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was subjected to reaction for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
while bubbling oxygen at a rate of about 100 ml/min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into ice-
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (100 ml) three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the ether
|
Type
|
CUSTOM
|
Details
|
followed by purification by column chromatography (ethyl acetate-hexane (=1:3))
|
Name
|
4-acetoxy-2-methyl-2-buten-1-al
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC=C(C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 42.3 mmol | |
AMOUNT: MASS | 6.02 g | |
YIELD: PERCENTYIELD | 91.2% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |